

Immuno-Oncology Activity: Overcoming Tumor Immuno-resistance to Natural Killer (NK) Cells

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The most significant reported activity of Rediocide A is its ability to enhance the tumor-killing function of Natural Killer (NK) cells by overcoming tumor immuno-resistance mechanisms.[2][3] This is primarily achieved by targeting the CD155 immune checkpoint.

Mechanism of Action

Rediocide A treatment has been shown to down-regulate the expression of the immune checkpoint ligand CD155 on the surface of non-small cell lung cancer (NSCLC) cells.[2][3] CD155 on tumor cells interacts with the TIGIT receptor on NK cells, delivering an inhibitory signal that suppresses the NK cell's cytotoxic activity. By reducing CD155 levels, Rediocide A effectively blocks this inhibitory signal, thereby "releasing the brakes" on the NK cells.[3] This leads to several downstream anti-tumor effects:

- Enhanced NK Cell-Mediated Lysis: The disinhibition of NK cells results in a significant increase in their ability to directly kill cancer cells.[2][3]
- Increased Cytokine and Effector Molecule Secretion: Activated NK cells release higher levels of crucial anti-tumor molecules, including Interferon-gamma (IFN-γ) and Granzyme B, which further contribute to apoptosis in target cancer cells.[2][3]

Quantitative Data

The effects of Rediocide A on NK cell activity against NSCLC cell lines (A549 and H1299) have been quantified in detail. The key findings are summarized in the table below.



Parameter	Cell Line	Treatment	Result	Fold Change <i>l</i> % Change
NK Cell- Mediated Lysis	A549	100 nM Red-A	21.86% vs. 78.27%	3.58-fold increase
H1299	100 nM Red-A	59.18% vs. 74.78%	1.26-fold increase	
Granzyme B Level	A549	100 nM Red-A	-	48.01% increase
H1299	100 nM Red-A	-	53.26% increase	
IFN-y Secretion	A549	100 nM Red-A	-	3.23-fold increase
H1299	100 nM Red-A	-	6.77-fold increase	
CD155 Expression	A549	Red-A	-	14.41% down- regulation
H1299	Red-A	-	11.66% down- regulation	

Data sourced from studies on Rediocide A.[2][3]

Experimental Protocols

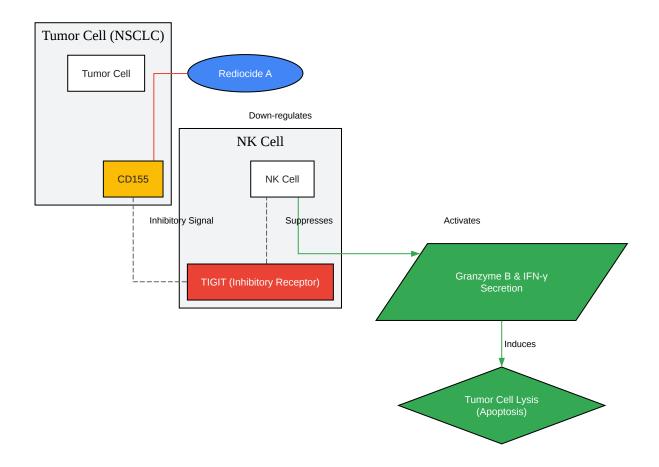
NK Cell-Mediated Cytotoxicity and Functional Assays

- Cell Culture and Co-culture: Human NSCLC cell lines (A549, H1299) were co-cultured with human NK cells.
- Treatment: The co-cultures were treated with Rediocide A at concentrations of 10 nM and 100 nM for 24 hours. A 0.1% dimethyl sulphoxide (DMSO) solution was used as the vehicle control.[3]
- Cytotoxicity Measurement: NK cell-mediated killing of tumor cells was quantified using biophotonic cytotoxicity and impedance-based assays.[3]



- Granzyme B and Ligand Profiling: The levels of Granzyme B and the expression of cell surface ligands were measured using flow cytometry.[3]
- IFN-y Production Assessment: The concentration of secreted IFN-y in the cell culture supernatant was determined by an enzyme-linked immunosorbent assay (ELISA).[3]

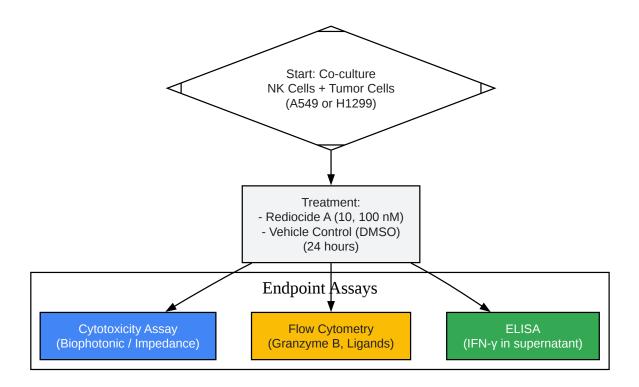
Visualizations



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Caption: Rediocide A enhances NK cell activity by down-regulating CD155 on tumor cells.





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Caption: Experimental workflow for assessing the effect of Rediocide A on NK cell function.

Modulation of G-Protein-Coupled Receptor (GPCR) Signaling

Rediocide A has also been identified as a modulator of G-protein-coupled receptor (GPCR) signaling.[1] This activity was discovered during a screening for antagonists of the Drosophila GPCR, Methuselah (Mth), which is involved in life-span control.

Mechanism of Action

The study revealed that Rediocide A potently inhibited calcium mobilization mediated by the Mth receptor.[1] However, its effect was not specific to this receptor, as it also inhibited calcium mobilization in other GPCRs. Further investigation showed that Rediocide A does not act as a direct receptor antagonist. Instead, it induces GPCR desensitization and internalization through the activation of conventional protein kinase C (PKC).[1]



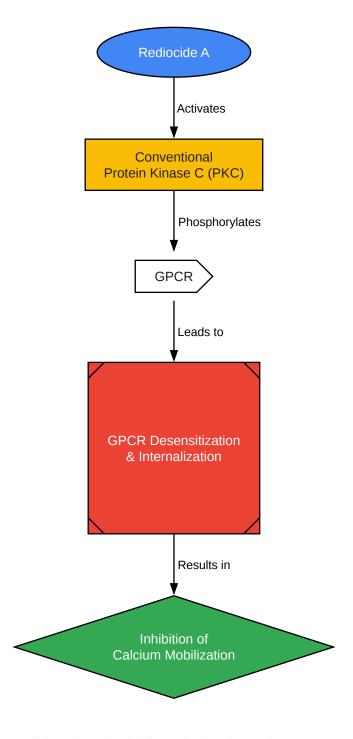
Experimental Protocols

GPCR Activity Screening

- Objective: To identify small-molecule antagonists of the Methuselah (Mth) receptor.
- Method: A library of natural compounds was screened for their ability to inhibit Mth-mediated signaling.
- Primary Endpoint: The primary measurement was the inhibition of calcium mobilization following receptor activation in a cellular model.[1]
- Follow-up: Compounds that showed activity were further tested on other GPCRs to determine specificity and mechanism of action, which led to the discovery of PKC-mediated desensitization.[1]

Visualization





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Caption: Rediocide A induces GPCR desensitization via the activation of Protein Kinase C.

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